molecular formula C20H18O8 B7983556 Di-4-toluoyl-L-tartaric acid

Di-4-toluoyl-L-tartaric acid

Cat. No.: B7983556
M. Wt: 386.4 g/mol
InChI Key: JQPIFDQVAKKOKQ-OXJNMPFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-4-toluoyl-L-tartaric acid is a derivative of tartaric acid, specifically a diacyl tartaric acid. It is known for its chiral properties and is often used in the resolution of racemic mixtures. The compound is characterized by the presence of two toluoyl groups attached to the tartaric acid backbone, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-4-toluoyl-L-tartaric acid can be synthesized through the resolution of its racemate in the presence of cinchonine . The process involves the acylation of tartaric acid with toluoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The industrial process may also involve additional purification steps such as recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Di-4-toluoyl-L-tartaric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The toluoyl groups can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Acyl chlorides and anhydrides are used for substitution reactions, often in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Di-4-toluoyl-L-tartaric acid has several scientific research applications:

    Chemistry: It is widely used as a chiral resolving agent for the separation of racemic mixtures into their enantiomers.

    Biology: The compound’s chiral properties make it useful in studying the effects of chirality on biological systems.

    Medicine: It is used in the synthesis of chiral drugs and pharmaceuticals, where the enantiomeric purity is crucial for efficacy and safety.

    Industry: this compound is employed in the production of high-purity chemicals and materials, particularly in the pharmaceutical and fine chemical industries.

Mechanism of Action

The mechanism of action of di-4-toluoyl-L-tartaric acid primarily involves its ability to form diastereomeric salts with racemic compounds. This property allows for the separation of enantiomers based on their differing solubilities. The molecular targets and pathways involved include interactions with chiral centers in the target molecules, leading to selective crystallization or precipitation of one enantiomer over the other.

Comparison with Similar Compounds

Similar Compounds

    Di-p-toluoyl-D-tartaric acid: Similar in structure but with different stereochemistry.

    Dibenzoyl-L-tartaric acid: Another diacyl tartaric acid derivative with benzoyl groups instead of toluoyl groups.

    Di-pivaloyl-L-tartaric acid: Contains pivaloyl groups, offering different steric and electronic properties.

Uniqueness

Di-4-toluoyl-L-tartaric acid is unique due to its specific chiral properties and the presence of toluoyl groups, which influence its reactivity and interactions with other molecules. Its ability to effectively resolve racemic mixtures makes it particularly valuable in both research and industrial applications.

Properties

IUPAC Name

(2S,3R)-3-hydroxy-2-(4-methylbenzoyl)-2-(4-methylbenzoyl)oxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)15(21)20(19(26)27,16(22)17(23)24)28-18(25)14-9-5-12(2)6-10-14/h3-10,16,22H,1-2H3,(H,23,24)(H,26,27)/t16-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPIFDQVAKKOKQ-OXJNMPFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(C(=O)O)O)(C(=O)O)OC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@]([C@H](C(=O)O)O)(C(=O)O)OC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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